1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-7-carboxylic acid
Description
1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-7-carboxylic acid is a heterocyclic compound featuring a benzotriazole core fused to a partially saturated six-membered ring. Its molecular formula is C₈H₁₀N₂O₄, with a molecular weight of 198.18 g/mol (hydrochloride form) and a purity of ≥95% . The structure includes a carboxylic acid group at position 7 and a methyl substituent on the triazole ring, which influence its physicochemical properties and reactivity. This compound is cataloged under CAS numbers and is available commercially as a hydrochloride salt, indicating its relevance in synthetic chemistry and drug discovery pipelines .
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-11-7-5(8(12)13)3-2-4-6(7)9-10-11/h5H,2-4H2,1H3,(H,12,13) |
InChI Key |
IXZRPTUYDQAXBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCC2C(=O)O)N=N1 |
Origin of Product |
United States |
Preparation Methods
Diazotization and Cyclization of Amino Precursors
One common synthetic route involves the diazotization of an amino-substituted precursor followed by intramolecular cyclization to form the benzotriazole ring system. For example, the conversion of 3-amino-4-(methylamino)benzoic acid to the target benzotriazole carboxylic acid is achieved by treatment with sodium nitrite in acidic aqueous media at low temperature (0 °C), followed by prolonged stirring to facilitate ring closure.
This method is efficient and provides a high yield of the desired compound with good purity.
Cyclization via Diazonium Salt Intermediate with Acidic Workup
Another approach involves the use of o-phenylenediamine derivatives subjected to diazotization in the presence of concentrated hydrochloric acid and sodium nitrite at low temperatures, followed by neutralization and purification via preparative HPLC.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | o-Phenylenediamine derivative, conc. HCl, NaNO2, 0 °C to 10 °C, 6 h; neutralization with KOH, purification by reverse-phase HPLC | 18% | Lower yield but suitable for sensitive substrates; product confirmed by ^1H NMR and MS |
This method is more suitable for substrates sensitive to harsher conditions and allows for high purity isolation.
Oxidation of Benzotriazole Aldehyde Derivatives
A more complex synthetic route involves the oxidation of benzotriazole aldehyde intermediates to the corresponding carboxylic acid. For instance, 6-(benzyloxy)-α-methyl-1H-benzotriazole-1-acetaldehyde dimethyl acetal is hydrolyzed under acidic conditions (concentrated sulfuric acid in acetic acid/water) at elevated temperatures (around 70 °C) followed by oxidation with potassium permanganate (KMnO4) at controlled temperatures (18–30 °C).
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Hydrolysis: aldehyde dimethyl acetal, H2SO4 (conc.), AcOH/H2O, 72 °C, 20 h | - | Formation of aldehyde intermediate |
| 2 | Oxidation: KMnO4 addition over 3 h at 18–30 °C | - | Conversion to carboxylic acid |
| 3 | Workup: filtration, concentration, recrystallization from aqueous ethanol | - | Product characterized by elemental analysis and NMR |
This multi-step process yields high-purity carboxylic acid derivatives and is adaptable to various substituted benzotriazole systems.
Amidation and Esterification Reactions
Following the formation of the carboxylic acid, further derivatization such as esterification or amide formation can be performed using common coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) in aprotic solvents (e.g., acetonitrile) with bases like triethylamine.
| Reaction Type | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Esterification | 1-methylbenzotriazole-5-carboxylic acid, 1,3-cyclohexanedione, EDC, triethylamine, DMAP, acetonitrile | 59% | Formation of cyclohexen-3-on-1-yl ester; purified by crystallization |
| Esterification | 1-methylbenzotriazole-5-carboxylic acid, 1-methyl-5-hydroxypyrazole, EDC, triethylamine, DMAP, acetonitrile | 35% | Formation of pyrazolyl ester; crystallization purification |
These reactions demonstrate the versatility of the carboxylic acid intermediate for further functionalization.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Diazotization & Cyclization | 3-amino-4-(methylamino)benzoic acid | NaNO2, 5% AcOH, 0 °C, 24 h | 79 | High yield, mild conditions |
| Diazotization & HPLC Purification | o-Phenylenediamine derivative | Conc. HCl, NaNO2, 0–10 °C, 6 h; KOH neutralization | 18 | Lower yield, high purity |
| Oxidation of Aldehyde | Benzotriazole aldehyde dimethyl acetal | H2SO4, AcOH/H2O, 70 °C; KMnO4 oxidation | Not specified | Multi-step, suitable for substituted derivatives |
| Esterification | 1-methylbenzotriazole-5-carboxylic acid | EDC, DMAP, triethylamine, acetonitrile | 35–59 | Functionalization to esters |
Analytical Characterization
The prepared compounds are typically characterized by:
- Melting Point (mp): Ranges vary depending on substitution and purity; e.g., 1-methylbenzotriazole-5-carboxylic acid mp ~154–158 °C.
- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra show characteristic singlets for methyl groups and aromatic protons.
- Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weights.
- Elemental Analysis: Confirms composition and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzotriazole derivatives .
Scientific Research Applications
1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-7-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS 32286-99-0)
- Structural Difference : Replaces the triazole (three-nitrogen) ring with an indazole (two-nitrogen) system.
- Similarity score: 0.87 .
2-Azido-(1,3-dimethyl-4,5,6,7-tetrahydro-1H-1,3-diazepinium) hexafluorophosphate (2f)
- Structural Difference : A diazepinium cation with azide and hexafluorophosphate groups.
- Impact : The seven-membered diazepine ring introduces conformational flexibility absent in the rigid benzotriazole system. The azide group (IR: 2184 cm⁻¹) confers explosive reactivity, unlike the carboxylic acid’s metabolic versatility .
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (3)
- Structural Difference: Incorporates sulfur atoms (SO₂ groups) and a hydrazino substituent.
- Impact: Sulfur enhances electron-withdrawing effects (IR: 1340, 1155 cm⁻¹ for SO₂), while the hydrazino group enables chelation, contrasting with the triazole’s nitrogen-rich aromatic system .
Functional Group and Substituent Analysis
Carboxylic Acid Position and Derivatives
- The target compound’s carboxylic acid at position 7 contrasts with ethyl 5-(1,3-benzothiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7g) (), where the ester group at position 7 reduces polarity.
- Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (15) () demonstrates how conjugated substituents (e.g., benzylidene) can enhance UV activity, a feature absent in the simpler triazole derivative.
Physicochemical Properties
Industrial and Research Relevance
- Commercial Availability : The target compound is supplied as a hydrochloride salt by multiple vendors (e.g., Enamine Ltd.), highlighting its role as a building block in medicinal chemistry .
Biological Activity
1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-7-carboxylic acid (also referred to as benzotriazole carboxylic acid) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.
- IUPAC Name : 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-7-carboxylic acid
- Molecular Formula : C7H9N3O2
- CAS Number : 12849322
- Structure : The compound features a benzotriazole ring fused with a tetrahydro structure and a carboxylic acid functional group.
Antimicrobial Properties
Research indicates that benzotriazole derivatives exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Various studies have demonstrated that benzotriazole compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Specifically, the compound showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 12.5 - 25 |
| Escherichia coli | 25 |
| Pseudomonas fluorescens | 50 |
Antiparasitic Activity
The compound has also shown promising results in antiparasitic assays:
- Activity Against Trypanosoma cruzi : In studies evaluating its effects on Trypanosoma cruzi, the causative agent of Chagas disease, it was found that the compound exhibited a dose-dependent inhibitory effect on both epimastigote and trypomastigote forms. Notably, at a concentration of 50 μg/mL, it induced approximately 95% mortality in trypomastigotes .
Antifungal Activity
Benzotriazole derivatives have been explored for their antifungal properties:
- Fungal Inhibition : The introduction of various substituents on the benzotriazole ring has been shown to enhance antifungal activity against species such as Candida albicans and Aspergillus niger, with MIC values ranging from 1.6 to 25 μg/mL .
The biological activity of benzotriazole derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many benzotriazoles act by inhibiting key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Membrane Disruption : The hydrophobic nature of certain derivatives allows them to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Interference with Nucleic Acids : Some studies suggest that benzotriazoles may interact with DNA or RNA synthesis pathways in pathogens.
Study on Antibacterial Efficacy
A study conducted by Ochal et al. evaluated the antibacterial efficacy of various benzotriazole derivatives against clinical strains of bacteria. The results highlighted that compounds with bulky hydrophobic groups exhibited superior activity compared to smaller analogs .
Antiparasitic Research
In another study focused on antiparasitic activity against Trypanosoma cruzi, researchers found that specific benzotriazole derivatives significantly reduced parasite viability in vitro. This study underscores the potential of these compounds as lead candidates for developing new antiparasitic therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
